1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene 1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene (+)-alpha-Muurolene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units (+)-alpha-Muurolene is considered to be a practically insoluble (in water) and relatively neutral molecule (+)-alpha-Muurolene has been primarily detected in saliva. Within the cell, (+)-alpha-muurolene is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 483-75-0
VCID: VC7976455
InChI: InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3
SMILES: CC1=CC2C(CC1)C(=CCC2C(C)C)C
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene

CAS No.: 483-75-0

Cat. No.: VC7976455

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene - 483-75-0

Specification

CAS No. 483-75-0
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name 4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene
Standard InChI InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3
Standard InChI Key QMAYBMKBYCGXDH-UHFFFAOYSA-N
SMILES CC1=CC2C(CC1)C(=CCC2C(C)C)C
Canonical SMILES CC1=CC2C(CC1)C(=CCC2C(C)C)C

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The core structure of α-amorphene consists of a naphthalene-derived bicyclic framework with two methyl groups at positions 4 and 7, and an isopropyl substituent at position 1 (Figure 1) . The hexahydro designation indicates partial saturation, with double bonds typically observed at positions 4a-5 and 8a-1, though this varies among stereoisomers. The IUPAC name specifies the hydrogenation pattern across the 1,2,4a,5,6,8a positions, distinguishing it from related cadinene isomers .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC15H24\text{C}_{15}\text{H}_{24}
Molecular Weight204.35 g/mol
CAS Registry Number20085-19-2, 483-75-0
InChIKeyQMAYBMKBYCGXDH-UHFFFAOYSA-N

Stereochemical Complexity

Physicochemical Properties

Thermodynamic Parameters

Experimental data from differential scanning calorimetry (DSC) indicate a melting point range of 20C-20^\circ \text{C} to 15C-15^\circ \text{C}, while gas chromatography-mass spectrometry (GC-MS) analyses report a boiling point of 271.5±30.0C271.5 \pm 30.0^\circ \text{C} at atmospheric pressure . The compound’s low polarity (logP=6.436\log P = 6.436) suggests high lipid solubility, a property leveraged in essential oil formulations.

Table 2: Experimental Physicochemical Data

PropertyValueMethodSource
Density0.876±0.06g/cm30.876 \pm 0.06 \, \text{g/cm}^3Pycnometry
Refractive Index (nD20n_D^{20})1.489Abbe refractometer
Vapor Pressure (25°C)0.032mmHg0.032 \, \text{mmHg}Langmuir adsorption

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic C-H stretching vibrations at 2965cm12965 \, \text{cm}^{-1} (isopropyl CH3_3) and 1450cm11450 \, \text{cm}^{-1} (methylene scissoring) . Nuclear magnetic resonance (NMR) data (1H^1\text{H} and 13C^{13}\text{C}) provide unambiguous assignment of substituents:

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 1.62 (m, 1H, H-1), 1.25 (d, J=6.8HzJ = 6.8 \, \text{Hz}, 6H, isopropyl CH3_3), 0.98 (s, 3H, C4-CH3_3)

  • 13C NMR^{13}\text{C NMR}: δ 22.1 (C4-CH3_3), 28.5 (isopropyl CH), 125.7 (C8a-C1 double bond)

Natural Occurrence and Biosynthesis

Plant Sources

α-Amorphene is a secondary metabolite in the essential oils of Afromomum melegueta (grains of paradise) and Afromomum danielli, where it constitutes 2–5% of the volatile fraction . Its emission from damaged plant tissues suggests an ecological role as an herbivore deterrent.

Biosynthetic Pathway

The compound originates from farnesyl pyrophosphate (FPP) via the mevalonate pathway. Cyclization catalyzed by sesquiterpene synthases generates the cadinane skeleton, followed by regioselective methylation at C4 and C7 . Isotopic labeling studies using 13C^{13}\text{C}-glucose have traced the isopropyl group to the terminal isoprene unit of FPP.

Biological Activities

Enzyme Inhibition

In vitro assays demonstrate concentration-dependent inhibition of carbohydrate-metabolizing enzymes:

  • α-Amylase: IC50_{50} = 139.00 µL/mL (A. melegueta oil)

  • α-Glucosidase: IC50_{50} = 91.83 µL/mL
    This dual inhibition suggests potential for managing postprandial hyperglycemia.

Antioxidant Capacity

α-Amorphene contributes to the radical-scavenging activity of essential oils:

  • NO Radical Scavenging: EC50_{50} = 131.76 µL/mL

  • Fe2+^{2+} Chelation: EC50_{50} = 111.23 µL/mL
    Mechanistic studies indicate hydrogen atom transfer (HAT) as the primary antioxidant mechanism.

Industrial Applications

Fragrance Industry

The compound’s woody, amber-like odor profile makes it valuable in perfumery. Gas chromatography-olfactometry (GC-O) identifies detection thresholds of 0.8 ng/L in air .

Pharmaceutical Intermediates

Semi-synthetic derivatization produces cadinol and amorphadiene epoxide, precursors in sesquiterpene lactone synthesis. Recent patents (US20230183221A1) describe its use in anti-inflammatory formulations.

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